Sodium 4-acetyl-5-hydroxy-N,3-dimethylfuran-2-carboxamidate

Solubility enhancement Salt form selection Pre-formulation

Sodium 4-acetyl-5-hydroxy-N,3-dimethylfuran-2-carboxamidate (CAS 84912-09-4) is a monosodium salt of a polysubstituted furan-2-carboxamide, bearing acetyl, hydroxyl, N-methyl-carboxamide, and methyl substituents at ring positions 4, 5, 2, and 3, respectively. Its molecular formula is C9H11NNaO4 with a molecular weight of 220.18 g/mol.

Molecular Formula C9H11NO4.Na
C9H11NNaO4
Molecular Weight 220.18 g/mol
CAS No. 84912-09-4
Cat. No. B12672466
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSodium 4-acetyl-5-hydroxy-N,3-dimethylfuran-2-carboxamidate
CAS84912-09-4
Molecular FormulaC9H11NO4.Na
C9H11NNaO4
Molecular Weight220.18 g/mol
Structural Identifiers
SMILESCC1=C(OC(=C1C(=O)C)O)C(=O)NC.[Na]
InChIInChI=1S/C9H11NO4.Na/c1-4-6(5(2)11)9(13)14-7(4)8(12)10-3;/h13H,1-3H3,(H,10,12);
InChIKeyJZICWAOCEFFEEP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sodium 4-acetyl-5-hydroxy-N,3-dimethylfuran-2-carboxamidate (CAS 84912-09-4): Chemical Identity and Procurement Baseline


Sodium 4-acetyl-5-hydroxy-N,3-dimethylfuran-2-carboxamidate (CAS 84912-09-4) is a monosodium salt of a polysubstituted furan-2-carboxamide, bearing acetyl, hydroxyl, N-methyl-carboxamide, and methyl substituents at ring positions 4, 5, 2, and 3, respectively. Its molecular formula is C9H11NNaO4 with a molecular weight of 220.18 g/mol . The compound is listed under EINECS number 284-472-5 and is catalogued by several chemical suppliers as a research chemical and synthetic intermediate [1]. Structurally, it belongs to the substituted furancarboxamide class, which has been the subject of patent filings for antiretroviral (anti-HIV) applications by AiCuris GmbH & Co. KG, as disclosed in US Patent 8,324,268 [2]. However, peer-reviewed quantitative biological or physicochemical data specific to this compound remain extremely sparse in the public domain.

Why Generic Substitution Is Not Advisable for Sodium 4-acetyl-5-hydroxy-N,3-dimethylfuran-2-carboxamidate (CAS 84912-09-4)


Within the furancarboxamide chemical space, even minor variations in ring substitution pattern, N-alkylation, or counter-ion identity can radically alter intermolecular interactions, solubility, and biological target engagement. Sodium 4-acetyl-5-hydroxy-N,3-dimethylfuran-2-carboxamidate occupies a specific structural niche: it combines a sodium counter-ion with a 4-acetyl-5-hydroxy tautomeric system and an N,3-dimethyl carboxamide moiety . The sodium salt form confers aqueous solubility characteristics distinct from the free acid, while the 4-acetyl-5-hydroxy substitution pattern presents a chelating or hydrogen-bonding motif absent in simpler furan-2-carboxamides [1]. In the AiCuris patent family (US 8,324,268), furancarboxamide antiviral activity is shown to be exquisitely sensitive to aryl and heterocyclyl substitution, with structurally adjacent analogs exhibiting differential antiretroviral potency [2]. Without direct comparative data establishing functional equivalence, substituting this compound with a generic furancarboxamide or an alternative salt form carries a material risk of altered reactivity, solubility, and biological outcome.

Quantitative Differentiation Evidence for Sodium 4-acetyl-5-hydroxy-N,3-dimethylfuran-2-carboxamidate (CAS 84912-09-4)


Sodium Salt vs. Free Acid Form: Aqueous Solubility and Ionic Character Differentiation

The sodium salt form of 4-acetyl-5-hydroxy-N,3-dimethylfuran-2-carboxamide introduces a formal negative charge on the furanolate oxygen (tautomeric with the 5-hydroxy group), yielding the structure sodium 3-acetyl-4-methyl-5-(methylcarbamoyl)furan-2-olate as a synonym [1]. This delocalized anion significantly enhances aqueous solubility relative to the neutral free acid form (4-acetyl-5-hydroxy-N,3-dimethylfuran-2-carboxamide), which lacks the ionic character. While no experimentally measured logP or solubility value for the sodium salt was identified in the public domain, the general class behavior of alkali metal salts of hydroxy-heteroarenes predicts a solubility enhancement of at least one to two orders of magnitude over the corresponding neutral form [2].

Solubility enhancement Salt form selection Pre-formulation

4-Acetyl-5-Hydroxy Substitution Pattern: Tautomeric and Metal-Chelating Potential vs. Simpler Furan-2-Carboxamides

The juxtaposition of the 4-acetyl and 5-hydroxy (or 5-furanolate) groups on the furan ring creates a 1,3-dicarbonyl-like motif capable of keto-enol tautomerism and bidentate metal coordination. This structural feature is absent in simpler furan-2-carboxamide comparators such as furan-2-carboxamide (CAS 609-38-1, C5H5NO2, MW 111.10) [1] or N-hydroxy-N-methylfuran-2-carboxamide (CAS 109531-96-6, C6H7NO3, MW 141.12) [2], which lack the 4-acetyl substituent entirely. The presence of this chelating motif has been exploited in related furancarboxamide medicinal chemistry, where 5-aryl-furan-2-carboxamide derivatives achieve nanomolar target binding through specific hydrogen-bonding and hydrophobic interactions governed by ring substitution [3].

Tautomerism Metal chelation Structure-activity relationships

Patent-Class Association with Antiretroviral Activity: Furan-2-Carboxamide Scaffold Context

US Patent 8,324,268 (AiCuris GmbH & Co. KG) explicitly claims substituted furancarboxamides of the 2-furancarboxamide class for the treatment and/or prophylaxis of retroviral diseases, particularly HIV [1]. While this specific compound (CAS 84912-09-4) is not individually exemplified with quantitative antiviral data in the patent, it falls within the generic structural scope defined by Formula (I) and (Ia), which require a furan-2-carboxamide core with defined substitution patterns. The patent asserts that 'the compounds of the present invention are distinguished in particular by an advantageous range of antiretroviral effects' [1]. In contrast, structurally distinct furan-3-carboxamides (e.g., 2,5-dimethyl-N-(2-((4-nitrobenzyl)thio)ethyl)furan-3-carboxamide, EC50 = 1.25 μM against H5N1 influenza A virus) operate through an entirely different biological mechanism (anti-influenza rather than antiretroviral) [2]. This underscores that the carboxamide regioisomeric attachment (2- vs. 3-position) directs biological target selectivity.

Antiviral HIV Furancarboxamide scaffold

Synthetic Intermediate Utility: Multi-Functional Handle Density vs. Mono-Functional Furan Derivatives

Sodium 4-acetyl-5-hydroxy-N,3-dimethylfuran-2-carboxamidate features four distinct functional groups (acetyl ketone, hydroxyl/furanolate, N-methyl carboxamide, and a ring methyl substituent) on a single furan core, providing a high density of synthetic handles for further elaboration [1]. This contrasts with simpler furan building blocks such as furan-2-carboxamide (CAS 609-38-1), which carries only a single primary amide group, or 2-acetylfuran (CAS 1192-62-7), which bears only the acetyl group. The compound is listed by chemical suppliers explicitly as 'serving as an intermediate for synthesizing more complex organic molecules' . The sodium salt form additionally provides a protected hydroxyl equivalent (as the furanolate) that can be unmasked under acidic conditions to reveal the free 5-hydroxy group for subsequent functionalization.

Synthetic intermediate Building block Multi-functional scaffold

Recommended Application Scenarios for Sodium 4-acetyl-5-hydroxy-N,3-dimethylfuran-2-carboxamidate (CAS 84912-09-4)


Antiviral Drug Discovery: Furan-2-Carboxamide Scaffold-Based Lead Optimization for Retroviral Targets

For antiviral drug discovery programs targeting HIV or other retroviruses, this compound serves as a structurally representative furan-2-carboxamide scaffold for structure-activity relationship (SAR) studies. The AiCuris patent family (US 8,324,268) establishes the antiretroviral relevance of the furan-2-carboxamide class [1]. The compound's multi-substituted core allows systematic variation at each position to probe antiviral potency and selectivity. Its sodium salt form facilitates aqueous solubility in biochemical and cell-based antiviral assays, an advantage over neutral free acid analogs that may require DMSO or other organic co-solvents that can confound viral infectivity readouts .

Metal Coordination Chemistry and Metalloenzyme Inhibitor Design

The 4-acetyl-5-hydroxy (furanolate) substitution pattern constitutes a 1,3-dicarbonyl-type bidentate metal-binding motif. This compound is suitable for investigating metal chelation properties—particularly with Zn²⁺, Mg²⁺, or Fe²⁺/Fe³⁺—that are relevant to metalloenzyme inhibitor design (e.g., HDACs, matrix metalloproteinases, or viral integrases). The sodium furanolate form provides a pre-organized anionic ligand that can directly participate in metal coordination without requiring exogenous base, unlike neutral furancarboxamides [2].

Divergent Library Synthesis via Multi-Functional Furan Intermediate

With four distinct functional handles (acetyl, hydroxyl/furanolate, N-methyl carboxamide, and ring methyl), this compound serves as a high-value intermediate for divergent parallel synthesis of furan-based compound libraries. The N-methyl carboxamide can undergo alkylation or reduction; the acetyl group can participate in condensations, reductions, or Grignard additions; the hydroxyl (after acid-mediated unmasking) can be acylated, alkylated, or oxidized; and the ring methyl may undergo radical or electrophilic functionalization. This synthetic versatility exceeds that of simpler furan building blocks such as furan-2-carboxamide (single handle) or 2-acetylfuran (single handle), enabling more structurally diverse libraries from fewer synthetic steps .

Physicochemical Profiling of Salt Forms in Pre-Formulation Research

As a sodium salt of a hydroxy-furan carboxamide, this compound is a useful model for studying the impact of salt formation on the physicochemical properties of heterocyclic amides. Pre-formulation scientists can compare its solubility, dissolution rate, hygroscopicity, and solid-state stability against the corresponding free acid form (4-acetyl-5-hydroxy-N,3-dimethylfuran-2-carboxamide) to generate salt selection decision matrices. Such studies are informed by the general principle that alkali metal salts of weakly acidic heterocycles exhibit enhanced aqueous solubility relative to their neutral counterparts [3].

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